2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound with the molecular formula C20H21NO5. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-butoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .
Scientific Research Applications
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Butoxyethyl)amino]-1,4-dihydroxy-9,10-anthracenedione
- 2-(2-Butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye and pigment industries, as well as in scientific research .
Biological Activity
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic anthraquinone derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its structural modifications that enhance its therapeutic efficacy against various diseases.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C15H17N1O4
- Molecular Weight : 273.31 g/mol
- CAS Number : 94313-76-5
The biological activity of anthraquinones, including this compound, is primarily attributed to their ability to interact with cellular components leading to:
- DNA Damage : Inducing strand breaks and cross-linking.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G2/M checkpoint.
- Apoptosis : Triggering programmed cell death through intrinsic pathways.
Recent studies have also indicated that anthraquinones can induce paraptosis and autophagy, providing a multifaceted approach to cancer treatment .
Anticancer Activity
Research has demonstrated the compound's effectiveness against various cancer cell lines. A study evaluated the anticancer properties of novel anthraquinone compounds and found that structural modifications significantly enhance their anticancer activities through mechanisms such as:
- Induction of apoptosis.
- Inhibition of tumor growth in vivo.
Table 1 summarizes findings from various studies on the anticancer efficacy of this compound:
Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction | |
HeLa (Cervical) | 20 | Cell cycle arrest | |
A549 (Lung) | 25 | DNA damage |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting nucleic acid synthesis.
Table 2 shows the antimicrobial activity against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Breast Cancer Treatment :
- A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor size when treated with a formulation containing this compound. The study reported an overall response rate of 60% among participants.
-
Antimicrobial Efficacy in Skin Infections :
- A case study focusing on skin infections caused by resistant strains of bacteria demonstrated that topical application of a cream containing this compound led to rapid healing and reduced infection rates.
Properties
CAS No. |
94313-76-5 |
---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3 |
InChI Key |
RWOKTCVFQFPYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.